Ethyl 2-(aminooxy)-3-methoxypropanoate
Description
Contextualization within Aminooxy Chemistry and Propanoate Ester Derivatives
Ethyl 2-(aminooxy)-3-methoxypropanoate is situated at the intersection of two important classes of organic compounds: aminooxy compounds and propanoate ester derivatives.
Aminooxy Chemistry: The aminooxy group (-ONH₂) is a highly reactive and versatile functional group in organic synthesis. It is known for its ability to react chemoselectively with aldehydes and ketones to form stable oxime linkages. This reaction, often referred to as an oximation reaction, is a cornerstone of "click chemistry" due to its high efficiency, mild reaction conditions, and the stability of the resulting oxime bond. louisville.edunih.gov The aminooxy group is a more potent nucleophile than a corresponding amine due to the "alpha effect," where the adjacent oxygen atom enhances the nucleophilicity of the nitrogen. nih.gov This heightened reactivity allows for selective modifications even in the presence of other nucleophilic groups.
Propanoate Ester Derivatives: Propanoate esters are common structural motifs in a vast array of organic molecules, including natural products and pharmaceuticals. The ethyl propanoate moiety in the target molecule serves as a valuable synthetic handle. Esters can undergo a variety of transformations, such as hydrolysis to the corresponding carboxylic acid, amidation to form amides, and reduction to alcohols. These reactions provide numerous pathways for further functionalization and molecular elaboration. Propanoate esters, in particular, are recognized as important intermediates and building blocks in the synthesis of complex organic molecules.
The combination of these two functionalities in a single molecule, as in this compound, creates a powerful synthetic tool with orthogonal reactivity, allowing for sequential and controlled chemical modifications.
Significance as a Research Scaffold and Synthetic Building Block
The true significance of this compound lies in its potential as a research scaffold and a versatile synthetic building block. Its bifunctional nature allows it to act as a linker or a core component in the assembly of more complex molecular architectures.
As a Research Scaffold: A research scaffold is a core molecular structure upon which a variety of substituents can be systematically attached to create a library of related compounds. The dual reactivity of this compound makes it an ideal candidate for such a role. The aminooxy group can be selectively reacted with a range of carbonyl-containing molecules, while the ester group can be modified through various ester-specific reactions. This allows for the rapid generation of a diverse set of molecules for screening in drug discovery and materials science.
As a Synthetic Building Block: In the context of organic synthesis, a building block is a relatively simple molecule that can be incorporated into a larger, more complex structure. This compound can be used to introduce the aminooxy and protected carboxylic acid functionalities into a target molecule in a single step. The methoxy (B1213986) group at the 3-position adds another layer of complexity and potential for stereochemical control in asymmetric synthesis.
The utility of aminooxy-containing building blocks is well-documented in various fields. For instance, they are used in the synthesis of modified peptides, oligonucleotides, and for the creation of bioconjugates. nih.goviris-biotech.de The ability to form stable oxime linkages under mild, often aqueous, conditions makes these building blocks particularly suitable for applications in chemical biology and medicinal chemistry. louisville.edu
While specific research detailing the extensive use of this compound is limited, its structural motifs are indicative of its high potential in the following areas:
Drug Discovery: As a scaffold for the synthesis of novel bioactive molecules. The aminooxy group can be used to link the molecule to a pharmacophore containing a carbonyl group, while the ester can be modified to tune pharmacokinetic properties.
Bioconjugation: For the site-specific labeling of biomolecules. The aminooxy group can react with aldehydes or ketones introduced into proteins or other biopolymers.
Materials Science: As a monomer or cross-linker in the synthesis of novel polymers with tailored properties.
The commercial availability of this compound from various chemical suppliers, as indicated by its CAS number 2060043-18-5, suggests its utility as a ready-to-use building block for research and development. sigmaaldrich.comsigmaaldrich.com
Data Tables
Table 1: Chemical Identity of this compound
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 2060043-18-5 |
Properties
Molecular Formula |
C6H13NO4 |
|---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
ethyl 2-aminooxy-3-methoxypropanoate |
InChI |
InChI=1S/C6H13NO4/c1-3-10-6(8)5(11-7)4-9-2/h5H,3-4,7H2,1-2H3 |
InChI Key |
LDEGLVXYUSMDQY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(COC)ON |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Ethyl 2 Aminooxy 3 Methoxypropanoate and Its Analogues
Esterification and Propanoate Scaffold Functionalization Strategies
The construction of the ethyl propanoate backbone is a foundational step in the synthesis of the target molecule. This can be achieved through several reliable methods, primarily involving the formation of the ester group and functionalization of the carboxylic acid precursor.
Direct Esterification and Transesterification Approaches
Direct esterification and transesterification represent the most straightforward methods for producing the ethyl ester of 2-(aminooxy)-3-methoxypropanoic acid.
Direct Esterification: This classical approach, often referred to as Fischer-Speier esterification, involves the reaction of the parent carboxylic acid, 2-(aminooxy)-3-methoxypropanoic acid, with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is reversible, and to drive the equilibrium towards the product, ethanol is used as the solvent to ensure it is in large excess. The reaction rate and yield are influenced by factors such as temperature, catalyst concentration, and the molar ratio of alcohol to acid. Studies on the esterification of similar propanoic acids have shown that increasing the temperature and the acid/alcohol molar ratio generally increases the reaction rate and yield. researchgate.net
Transesterification: This method involves the conversion of a different ester of 2-(aminooxy)-3-methoxypropanoic acid (for example, the methyl or benzyl ester) into the desired ethyl ester. The reaction is conducted by treating the starting ester with ethanol in the presence of either an acid or a base catalyst. nih.gov An excess of ethanol is used to shift the equilibrium towards the formation of the ethyl ester. Base-catalyzed transesterification is typically faster than the acid-catalyzed version but requires anhydrous conditions to prevent saponification of the ester. This approach is particularly useful if an alternative ester of the parent acid is more readily available or easier to synthesize.
| Approach | Reactants | Catalyst | Key Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Direct Esterification | Carboxylic Acid + Ethanol | Acid (e.g., H₂SO₄) | Excess ethanol, heat | Atom economical, straightforward | Reversible reaction, may require harsh conditions |
| Transesterification | Starting Ester + Ethanol | Acid or Base | Excess ethanol, anhydrous (for base) | Useful if starting ester is more accessible | Less atom-economical than direct esterification |
Derivatization of Carboxylic Acid Precursors
To overcome the equilibrium limitations of direct esterification, the parent carboxylic acid can be converted into a more reactive intermediate. This strategy involves activating the carboxyl group to facilitate nucleophilic attack by ethanol.
A common method is the conversion of the carboxylic acid to an acyl chloride . This is typically achieved by reacting 2-(aminooxy)-3-methoxypropanoic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is highly electrophilic and reacts rapidly and irreversibly with ethanol, often in the presence of a non-nucleophilic base like pyridine to neutralize the HCl byproduct.
Alternatively, coupling agents are widely used under milder conditions. Reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. nih.govresearchgate.net This intermediate is then readily attacked by ethanol to form the ethyl ester. This method is often performed in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to enhance the reaction rate.
Introduction of the Aminooxy Moiety
The defining feature of the target molecule is the aminooxy (-O-NH₂) group at the C-2 position. Its installation is a critical step that can be accomplished through several synthetic routes, often involving N-hydroxy precursors.
Alkylation and Acylation Reactions of N-Hydroxy Precursors
These methods rely on forming the C-O bond between the propanoate scaffold and the oxygen of an N-hydroxy compound.
Alkylation via Mitsunobu Reaction: The Mitsunobu reaction is a powerful method for forming C-O bonds with inversion of stereochemistry, making it highly valuable for stereocontrolled syntheses. nih.govorganic-chemistry.org In a relevant synthetic pathway for a similar compound, an enantiomerically pure 2-hydroxy ester is reacted with an N-hydroxy precursor, such as N-hydroxyphthalimide (NHP), in the presence of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). google.com This reaction activates the hydroxyl group of the ester for nucleophilic attack by the N-hydroxyphthalimide. The resulting phthalimido-oxy intermediate can then be deprotected, typically using hydrazine monohydrate, to release the free aminooxy group. nih.govacs.org
Alkylation via Nucleophilic Substitution (Sₙ2): A more traditional Sₙ2 approach involves reacting an ethyl propanoate derivative with a leaving group at the C-2 position (e.g., ethyl 2-bromo-3-methoxypropanoate) with a salt of an N-hydroxy compound. For example, N-hydroxyphthalimide can be deprotonated with a mild base to form a nucleophile that displaces the bromide, forming the C-O-N linkage. Other N-hydroxy precursors, such as N-hydroxyurethane, can also be utilized. sigmaaldrich.com
Acylation of N-Hydroxy Precursors: While less common for this specific transformation, it is conceptually possible to form the O-N bond via acylation. This would involve reacting an N-hydroxy compound with an activated propanoate system where the nitrogen acts as the nucleophile. However, for installing an aminooxy group at the alpha-carbon, alkylation strategies are generally more direct.
| N-Hydroxy Precursor | Structure | Relevant Reaction | Deprotection Method |
|---|---|---|---|
| N-Hydroxyphthalimide (NHP) | C₈H₅NO₃ | Mitsunobu, Sₙ2 Alkylation | Hydrazine Monohydrate |
| N-Hydroxyurethane | C₃H₇NO₃ | Sₙ2 Alkylation | Acidic or Basic Hydrolysis |
| N-Hydroxysuccinimide | C₄H₅NO₃ | Mitsunobu, Sₙ2 Alkylation | Hydrazine Monohydrate |
Approaches for Nitrogen Atom Transfer to Propanoate Systems
An alternative to building the C-O-N linkage from N-hydroxy precursors is to form the C-N or C-O bond directly on the propanoate scaffold via nitrogen or oxygen atom transfer reactions.
Electrophilic Amination: This strategy involves the reaction of a nucleophilic carbon with an electrophilic nitrogen source. nih.gov The ethyl 3-methoxypropanoate scaffold can be deprotonated at the C-2 position using a strong base like lithium diisopropylamide (LDA) to form an enolate. This enolate can then be trapped with an electrophilic aminating agent. While many such reagents install a direct C-N bond, hydroxylamine-derived reagents can be used to introduce the amino group via an N-O containing species. nih.govnih.gov For instance, reacting the enolate with an oxaziridine derivative could potentially install a protected aminooxy group.
Asymmetric Synthesis and Stereochemical Control
Since the C-2 position of Ethyl 2-(aminooxy)-3-methoxypropanoate is a stereocenter, controlling its absolute configuration is crucial for many applications. Several strategies can be employed to achieve high enantiomeric purity.
Substrate-Controlled Synthesis: The most direct method for stereochemical control is to use an enantiomerically pure starting material. For instance, starting with a commercially available chiral precursor like ethyl (S)-lactate, one can build the 3-methoxy group and then introduce the aminooxy functionality. The Mitsunobu reaction is particularly advantageous here, as it proceeds with a predictable inversion of stereochemistry. nih.govgoogle.com Therefore, reacting ethyl (R)-2-hydroxy-3-methoxypropanoate with N-hydroxyphthalimide under Mitsunobu conditions would stereospecifically yield the (S)-2-(phthalimidooxy)propanoate intermediate.
Chiral Auxiliary-Mediated Synthesis: This approach involves covalently attaching a chiral auxiliary to the propanoate precursor. The auxiliary then directs the stereoselective introduction of the aminooxy group. For example, the propanoic acid could be converted to an amide using a chiral amine. The chiral auxiliary would then create a sterically biased environment, forcing an incoming electrophilic aminating agent to attack the enolate from a specific face. After the stereocenter is set, the auxiliary is cleaved to yield the enantiomerically enriched product.
Enzymatic Resolution: This technique can be used to separate a racemic mixture of the final compound or a key intermediate. A specific enzyme, such as a lipase or esterase, can be selected to selectively catalyze a reaction (e.g., hydrolysis of the ester) on only one of the two enantiomers. google.com This leaves the unreacted enantiomer in high enantiomeric excess, which can then be separated from the reacted product. This method is highly effective for producing materials with very high optical purity.
| Strategy | Principle | Example Application | Key Advantage |
|---|---|---|---|
| Substrate Control | Use of an enantiopure starting material. | Mitsunobu reaction on ethyl (R)-2-hydroxy-3-methoxypropanoate. | Predictable and high stereospecificity. |
| Chiral Auxiliary | Temporary attachment of a chiral molecule to direct a reaction. | Asymmetric alkylation of a propanoate amide derived from a chiral amine. | Can create stereocenters from achiral precursors. |
| Enzymatic Resolution | Enzyme-catalyzed separation of a racemic mixture. | Lipase-mediated hydrolysis of one enantiomer of the racemic ethyl ester. | Can achieve very high enantiomeric excess. |
Enantioselective Catalysis for Chiral Aminooxy Esters
Enantioselective catalysis is a powerful strategy that utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. wikipedia.org This approach is highly efficient and avoids the use of stoichiometric chiral reagents. wikipedia.org For the synthesis of chiral α-aminooxy carbonyl compounds, a key method is the catalytic, enantioselective nitroso aldol reaction.
Research has demonstrated the high efficacy of chiral silver complexes in catalyzing the O-selective nitroso aldol reaction between tin enolates and nitrosobenzene. nih.gov This reaction serves as an effective method for the asymmetric introduction of an oxygen atom at the α-position of a carbonyl group. nih.gov Specifically, the use of (R)-BINAP-silver(I) complexes, such as those formed with silver triflate (AgOTf) or silver perchlorate (AgClO₄), has proven optimal. These catalytic systems achieve excellent results in both asymmetric induction, with enantiomeric excesses (ee) up to 97%, and regioselectivity, with O/N ratios exceeding 99:1. nih.gov The resulting α-aminooxy ketone can then be transformed into other derivatives, such as α-hydroxy ketones, without loss of enantioselectivity. nih.gov This methodology provides a direct and efficient pathway to chiral building blocks analogous to the target aminooxy ester.
Table 1: Performance of (R)-BINAP-Silver Catalysts in Enantioselective Nitroso Aldol Reaction nih.gov
| Catalyst System | Enantiomeric Excess (ee) | Regioselectivity (O/N ratio) |
|---|---|---|
| (R)-BINAP-AgOTf | Up to 97% | >99/1 |
| (R)-BINAP-AgClO₄ | High | >99/1 |
Diastereoselective Synthesis through Chiral Auxiliary Applications
Diastereoselective synthesis involving chiral auxiliaries is a well-established and reliable method for controlling stereochemistry. numberanalytics.com A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. numberanalytics.com After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. numberanalytics.com
This strategy is particularly effective for the synthesis of molecules with multiple stereogenic centers. osi.lv For instance, auxiliaries like pseudoephedrine and its analogue, pseudoephenamine, are widely used in diastereoselective alkylation reactions to produce enantiomerically enriched carboxylic acids and their derivatives. nih.govharvard.edu Amides formed from these auxiliaries can be deprotonated to form a chiral enolate, which then reacts with an electrophile from a sterically preferred direction, leading to high diastereoselectivity. nih.gov Pseudoephenamine has shown remarkable stereocontrol in alkylation reactions, especially those forming quaternary carbon centers. nih.gov
Another prominent class of chiral auxiliaries is the N-sulfinylamines, such as Ellman's chiral tert-butanesulfinamide. osi.lv These are highly effective in the stereoselective synthesis of chiral amines and can be applied to create precursors for aminooxy compounds. osi.lv The chiral sulfinyl group directs the facial selectivity of additions to imines, allowing for the predictable formation of one diastereomer over the other.
Table 2: Examples of Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Type of Reaction | Typical Diastereoselectivity | Reference |
|---|---|---|---|
| Pseudoephenamine | Asymmetric Alkylation | High (often >95%) | nih.gov |
| N-tert-butanesulfinamide | Asymmetric Synthesis of Amines | High | osi.lv |
| Helmchen's Auxiliary | Diastereoselective Aminations | High | researchgate.net |
Resolution Techniques for Enantiomeric Enrichment
When a chiral compound is synthesized as a racemic mixture (a 50:50 mixture of enantiomers), resolution is required to separate the two enantiomers. libretexts.org Since enantiomers have identical physical properties, direct separation is not feasible. libretexts.org The most common method of resolution, known as classical resolution, involves converting the enantiomers into a mixture of diastereomers by reacting them with an enantiomerically pure chiral resolving agent. wikipedia.org
In addition to crystallization, chromatographic methods can also be used for enantiomeric separation. Chiral column chromatography utilizes a stationary phase that is itself chiral. khanacademy.org This chiral environment causes the two enantiomers of the racemic mixture to interact differently with the stationary phase, leading to different retention times and allowing for their separation. mdpi.comkhanacademy.org
Table 3: Common Chiral Resolving Agents
| Resolving Agent | Class of Compound Resolved | Separation Principle | Reference |
|---|---|---|---|
| (+)-Tartaric acid | Racemic Bases (e.g., amines) | Diastereomeric salt crystallization | libretexts.orgrsc.org |
| (-)-Malic acid | Racemic Bases | Diastereomeric salt crystallization | libretexts.org |
| (S)-Mandelic acid | Racemic Alcohols and Amines | Diastereomeric salt/ester crystallization | wikipedia.org |
| (+)-Camphor-10-sulfonic acid | Racemic Bases | Diastereomeric salt crystallization | libretexts.org |
Reactivity Profiles and Chemical Transformations of Ethyl 2 Aminooxy 3 Methoxypropanoate
Oxime Ligation Reactions: Fundamental Principles and Scope
The reaction between an aminooxy group and a carbonyl compound (aldehyde or ketone) to form a stable oxime bond is a cornerstone of chemoselective ligation chemistry. nih.gov This reaction is highly specific, proceeds under mild conditions, and produces water as the only byproduct, making it exceptionally useful in various synthetic applications, including bioconjugation. nih.govnih.gov The resulting oxime linkage is known to be stable under physiological conditions. researchgate.netresearchgate.net
The primary aminooxy group of Ethyl 2-(aminooxy)-3-methoxypropanoate readily undergoes condensation reactions with both aldehyde and ketone substrates to yield the corresponding oxime ethers. This imine-forming reaction is highly chemoselective, allowing it to proceed in the presence of many other functional groups typically found in complex molecules. nih.gov
Generally, aldehydes exhibit significantly higher reactivity towards aminooxy nucleophiles than ketones. nih.gov This difference is primarily attributed to reduced steric hindrance at the aldehyde's carbonyl carbon, facilitating the nucleophilic attack. nih.gov For instance, studies comparing the reaction rates of aldehydes and ketones with aminooxy compounds have shown that ketones can react at a rate that is at least two orders of magnitude slower. researchgate.net
Table 1: Relative Reactivity of Carbonyl Substrates with Aminooxy Groups
| Carbonyl Substrate | General Reactivity | Key Factors |
|---|---|---|
| Aromatic Aldehydes | High | Electronic effects of ring substituents can modulate reactivity. nih.gov |
| Aliphatic Aldehydes | High | Less sterically hindered than ketones, leading to faster reaction rates. researchgate.net |
The formation of an oxime from an aminooxy compound and a carbonyl group proceeds via a two-step mechanism. nih.gov The reaction is initiated by the nucleophilic attack of the aminooxy nitrogen atom on the electrophilic carbonyl carbon. nih.gov This attack forms a transient, unstable tetrahedral intermediate known as a hemiaminal. nih.gov
The second step is the rate-determining dehydration of this hemiaminal intermediate to yield the final oxime product. nih.gov This dehydration step is subject to general acid catalysis. nih.gov Protons facilitate the elimination of water by converting the hydroxyl group of the hemiaminal into a better leaving group (H₂O). nih.gov
While the reaction proceeds modestly in acidic solutions, its utility in biological applications at neutral pH is often limited. researchgate.net To accelerate the reaction under physiological conditions (neutral pH), nucleophilic catalysts, most notably aniline (B41778) and its derivatives, are employed. researchgate.netresearchgate.netnih.gov The catalyst first reacts with the carbonyl compound to form a protonated Schiff base, which is more reactive than the original carbonyl. This intermediate then readily undergoes transimination with the aminooxy compound to form the stable oxime product at a much faster rate. researchgate.net
The rate of oxime ligation is highly dependent on several factors, including pH, the nature of the carbonyl substrate, and the presence of catalysts. The reaction is generally fastest at a slightly acidic pH (around 4-5) where there is an optimal balance between the protonation of the carbonyl group (activating it for attack) and the availability of the non-protonated, nucleophilic form of the aminooxy group. researchgate.net
The use of an aniline catalyst significantly enhances reaction rates at neutral pH. nih.govresearchgate.net Kinetic studies on model systems, such as the reaction between benzaldehyde (B42025) and an aminooxyacetyl-functionalized peptide in the presence of 100 mM aniline at pH 7, have determined second-order rate constants (k₁) of approximately 8.2 M⁻¹s⁻¹. nih.gov While specific kinetic data for this compound is not extensively documented, its behavior is expected to be analogous to other small molecule aminooxy reagents.
Table 2: Representative Kinetic Data for Aniline-Catalyzed Oxime Ligation at pH 7
| Reactants | Catalyst | Second-Order Rate Constant (k₁) |
|---|---|---|
| Aminooxyacetyl-peptide + Benzaldehyde | 100 mM Aniline | 8.2 ± 1.0 M⁻¹s⁻¹ nih.gov |
| Aminooxy-dansyl + Citral | 50 mM Aniline | 48.6 s⁻¹M⁻¹ researchgate.net |
Optimization of the ligation reaction involving this compound would involve careful control of pH and the strategic use of an appropriate concentration of an aniline-based catalyst to achieve rapid and efficient oxime formation.
Nucleophilic Character of the Aminooxy Group
The aminooxy group (-ONH₂) is a potent nucleophile, exhibiting significantly enhanced reactivity compared to what would be predicted based on its basicity alone. This phenomenon is known as the α-effect.
The α-effect describes the dramatically increased nucleophilicity of a species that possesses a lone pair of electrons on an atom adjacent (in the α-position) to the nucleophilic center. universiteitleiden.nlcore.ac.ukillinois.edu The aminooxy group of this compound is a classic example of an α-nucleophile, with the oxygen atom bearing lone pairs adjacent to the nucleophilic nitrogen. universiteitleiden.nl This results in a positive deviation from the Brønsted-type correlation, which plots reaction rates against basicity (pKa). core.ac.uknih.gov
While the precise origin of the α-effect is still a subject of scientific debate, several hypotheses have been proposed:
Ground-State Destabilization: Repulsion between the lone pairs on the adjacent nitrogen and oxygen atoms raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule more reactive. universiteitleiden.nlillinois.edu
Transition-State Stabilization: The adjacent lone pair can stabilize the developing positive charge in the transition state of the nucleophilic attack. illinois.edu
Reduced Pauli Repulsion: A key modern explanation suggests that the adjacent electronegative atom polarizes electron density away from the nucleophilic center. universiteitleiden.nlnih.gov This results in a smaller HOMO lobe on the nucleophilic atom, which reduces steric and electronic (Pauli) repulsion with the electrophile during the reaction, thereby lowering the activation energy. universiteitleiden.nlnih.gov
This inherent enhanced reactivity makes this compound a more effective nucleophile than a corresponding alkylamine of similar basicity.
The nucleophilic character of the aminooxy group enables it to react with carboxylic acid derivatives to form N-O bonds, most notably in the synthesis of hydroxamic acids. Hydroxamic acids (R-CO-NH-OH) are an important class of compounds with significant biological activities. nih.gov
The aminooxy group of this compound can act as a hydroxylamine (B1172632) equivalent in these syntheses. The reaction typically involves the activation of a carboxylic acid, for example, with ethyl chloroformate to form a mixed anhydride. researchgate.neteurjchem.comeurjchem.com This activated intermediate is then susceptible to nucleophilic attack by the aminooxy group, leading to the formation of a protected hydroxamic acid derivative.
Activation: R'-COOH + ClCOOEt → R'-COOCOOEt (Mixed Anhydride)
Nucleophilic Attack: R'-COOCOOEt + H₂N-O-R → R'-CONH-O-R + CO₂ + EtOH (Where H₂N-O-R represents this compound)
This transformation provides a pathway to novel hydroxamic acid derivatives, leveraging the nucleophilicity of the aminooxy compound. researchgate.netresearchgate.net
Beyond hydroxamic acid formation, the N-O bond in related oxime structures can undergo other transformations, such as fragmentation when subjected to certain transition metals or photochemical conditions, leading to the generation of iminyl radicals. nsf.govbeilstein-journals.org These radical intermediates can then participate in a variety of subsequent synthetic applications, such as cyclizations and coupling reactions. nsf.govbeilstein-journals.org
Transformations Involving the Ester and Methoxy (B1213986) Moieties
The chemical reactivity of this compound is largely dictated by its three primary functional groups: the aminooxy group, the ethyl ester, and the aliphatic methoxy ether. This section focuses specifically on the transformations of the ester and methoxy moieties, which are central to modifying the compound's structure and properties. While the ester group offers a site for nucleophilic acyl substitution, the aliphatic methoxy group is generally more chemically robust.
Reactions of the Ethyl Ester Group
The ethyl ester functionality is arguably the most reactive site for chemical transformation in the molecule under many conditions, aside from the nucleophilic aminooxy group. The primary reactions involving this group are hydrolysis and transesterification, which proceed via nucleophilic acyl substitution.
Hydrolysis:
The ester can be cleaved by hydrolysis to yield the corresponding carboxylic acid, 2-(aminooxy)-3-methoxypropanoic acid, and ethanol. This reaction can be catalyzed by either acid or base. libretexts.org
Acid-Catalyzed Hydrolysis: This is a reversible reaction, typically carried out by heating the ester in the presence of water and a strong acid catalyst, such as dilute sulfuric acid or hydrochloric acid. chemguide.co.uk To drive the equilibrium towards the products, a large excess of water is generally used. chemguide.co.uk The mechanism involves the initial protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by water.
Base-Catalyzed Hydrolysis (Saponification): This method is generally preferred for its irreversibility and often faster reaction rates. chemguide.co.uk The ester is heated with an aqueous solution of a strong base, like sodium hydroxide (B78521) or potassium hydroxide. The reaction involves the direct nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon. This process is irreversible because the final step produces a carboxylate salt, which is deprotonated and thus unreactive towards the alcohol by-product. libretexts.org The free carboxylic acid can be obtained by a subsequent acidification step.
Transesterification:
Transesterification is the process of exchanging the ethyl group of the ester with another alkyl or aryl group from a different alcohol (R'-OH). This reaction is also typically catalyzed by either an acid or a base. mdpi.com The reaction is an equilibrium process, and an excess of the new alcohol is used to shift the equilibrium toward the desired product. mdpi.com For instance, reacting this compound with methanol (B129727) in the presence of a catalyst would yield Mthis compound and ethanol. Common catalysts include sodium methoxide, potassium hydroxide, and sulfuric acid. psu.edu
Table 1: Summary of Potential Ester Transformations The following table outlines the expected reactivity based on general principles of ester chemistry, as specific experimental data for this compound was not found in the cited literature.
| Transformation | Reagents/Catalysts | Products | Conditions | Key Characteristics |
| Acidic Hydrolysis | H₂O, H₂SO₄ or HCl | 2-(aminooxy)-3-methoxypropanoic acid + Ethanol | Heat (reflux) | Reversible reaction chemguide.co.uk |
| Basic Hydrolysis | NaOH or KOH, H₂O | Sodium 2-(aminooxy)-3-methoxypropanoate + Ethanol | Heat (reflux) | Irreversible (Saponification) libretexts.orgchemguide.co.uk |
| Transesterification | R'-OH, Acid or Base Catalyst | New Ester + Ethanol | Heat, Excess R'-OH | Equilibrium process mdpi.com |
Reactivity of the Methoxy Group
The methoxy group in this compound is an aliphatic ether. Aliphatic ethers are known for their general lack of reactivity and are often used as solvents because of their chemical stability. acs.org Cleavage of such ethers requires harsh reaction conditions. acs.org
Ether Cleavage:
The C-O bond of the methoxy group is significantly less reactive than the acyl C-O bond of the ester. Cleavage of this aliphatic ether typically requires treatment with strong acids, such as concentrated hydrobromic acid (HBr) or hydroiodic acid (HI), at elevated temperatures. acs.org The mechanism involves protonation of the ether oxygen to form an oxonium ion, making it a good leaving group (methanol). rsc.org A nucleophile, such as a bromide or iodide ion, then attacks the electrophilic carbon in an SN2 substitution, leading to the cleavage of the C-O bond and formation of a 3-hydroxy derivative. rsc.org
Due to the rigorous conditions required for aliphatic ether cleavage, the ester group would likely be hydrolyzed simultaneously under these conditions. Selective transformation of the methoxy group while preserving the ester and aminooxy functionalities would be a significant synthetic challenge and would require specialized, modern reagents that can operate under milder conditions. organic-chemistry.org In contrast to aryl methyl ethers, which can be cleaved with a wider variety of reagents, aliphatic methyl ethers are notably resistant. acs.org
Table 2: Expected Reactivity of the Methoxy Group The following table outlines the expected reactivity based on general principles of aliphatic ether chemistry, as specific experimental data for this compound was not found in the cited literature.
| Transformation | Reagents | Potential Product | Conditions | Key Characteristics |
| Ether Cleavage | Conc. HBr or HI | 2-(aminooxy)-3-hydroxypropanoic acid derivative | High Temperature | Harsh conditions required; ester hydrolysis is likely acs.org |
Strategic Applications in Organic Synthesis and Chemical Biology Research
Role as a Chiral Building Block in Complex Molecule Synthesis
The presence of a stereocenter in ethyl 2-(aminooxy)-3-methoxypropanoate makes it a valuable chiral building block in the asymmetric synthesis of complex organic molecules. researchgate.netrsc.orgenamine.net Chiral building blocks are essential for creating enantiomerically pure compounds, which is crucial in the development of pharmaceuticals and other biologically active molecules where stereochemistry often dictates efficacy and safety.
Precursors for Optically Active α-Amino Acid Derivatives
This compound serves as a precursor for the synthesis of various optically active α-amino acid derivatives. pageplace.denih.govwipo.int These derivatives are fundamental components of peptides and proteins and are widely used in drug discovery and development. The aminooxy group can be chemoselectively transformed into other functional groups, allowing for the creation of a diverse range of non-natural amino acids with specific properties. This versatility enables the synthesis of peptidomimetics with enhanced stability and biological activity.
Synthetic Intermediates for Nitrogen-Containing Heterocycles (e.g., Alkaloids)
Nitrogen-containing heterocycles are a large and important class of organic compounds, many of which exhibit significant biological activity and are found in natural products like alkaloids. eurjchem.comamanote.comresearchgate.neteurjchem.comnih.gov this compound can be utilized as a synthetic intermediate in the construction of these complex ring systems. The aminooxy functionality can participate in various cyclization reactions, providing a strategic entry point to diverse heterocyclic scaffolds.
Bioconjugation and Bioorthogonal Chemistry Methodologies
The aminooxy group of this compound is highly nucleophilic and reacts chemoselectively with aldehydes and ketones to form stable oxime linkages. nih.gov This specific reactivity is the cornerstone of its application in bioconjugation and bioorthogonal chemistry, allowing for the precise modification of biomolecules in complex biological environments. researchgate.netnih.gov
Protein and Peptide Modification via Oxime Linkages
The formation of a stable oxime bond is a widely used strategy for the chemical modification of proteins and peptides. nih.goviris-biotech.debiorxiv.orgnih.gov By incorporating an aldehyde or ketone functionality into a protein or peptide, either through genetic encoding of an unnatural amino acid or post-translational modification, it can be selectively labeled with a molecule containing an aminooxy group, such as a derivative of this compound. This method has been employed to attach various probes, tags, and therapeutic agents to proteins. nih.govualberta.ca
| Biomolecule | Modification Strategy | Application |
| Peptides | N-terminal selective modification | Production of well-defined bioconjugates |
| Proteins | Site-selective chemical modification | Biological studies and drug development |
| Disulfide-rich peptides | Regiospecific incorporation of a protected aminooxy group | On-demand modifications |
Development of Advanced Bioorthogonal Linkers and Probes
Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. nih.gov The reaction between an aminooxy group and a carbonyl group is a prime example of a bioorthogonal ligation. biorxiv.org this compound and its derivatives are used to develop advanced bioorthogonal linkers and probes for studying biological systems. google.com These probes can be used to track molecules in real-time within living cells, providing valuable insights into cellular processes.
Functionalization of Polymeric Materials and Surfaces
The principles of oxime ligation can be extended to the functionalization of synthetic materials. rsc.orgnih.govnih.govmdpi.com Polymeric materials and surfaces can be modified to present aldehyde or ketone groups, which can then be reacted with aminooxy-containing molecules to attach specific functionalities. dntb.gov.ua This approach is used to create materials with tailored properties, such as biocompatibility, antimicrobial activity, or specific binding capabilities for diagnostic or therapeutic applications.
| Material | Functionalization Method | Application |
| Polymeric surfaces | Postsynthesis immobilization | Oligonucleotide microarrays |
| Biomaterials | Surface functionalization | Improved biocompatibility and antimicrobial properties |
| Nanomaterials | Covalent attachment of moieties | Drug delivery and antimicrobial platforms |
Mechanistic Probes and Chemical Tools in Investigating Biochemical Pathways.
The strategic application of small molecules as chemical tools has become indispensable in the elucidation of complex biochemical pathways. Compounds engineered with specific reactive functionalities can serve as probes to tag, trace, and perturb biological processes. Among these, molecules bearing an aminooxy group have gained prominence due to their ability to undergo highly selective and bioorthogonal ligation reactions. This compound, by virtue of its constituent functional groups, represents a versatile scaffold that can be employed in the design of such chemical probes for research in chemical biology.
Design and Synthesis of Modified Biomolecules
The design of modified biomolecules using probes like this compound hinges on the principle of chemoselective ligation, most notably the formation of a stable oxime bond. nih.gov The aminooxy group (-ONH2) of the compound reacts specifically with aldehyde or ketone functionalities on a target biomolecule to form an oxime linkage. louisville.edu This reaction is highly efficient and can be performed under mild, aqueous conditions, which is crucial for maintaining the structural and functional integrity of biological macromolecules. nih.gov
The synthesis of biomolecules modified with a probe such as this compound would first involve the introduction of a carbonyl group (an aldehyde or ketone) into the target biomolecule, if one is not naturally present. This can be achieved through various biochemical and chemical methods, including enzymatic oxidation of sugars or site-specific mutation to introduce a reactive amino acid that can be chemically converted to a carbonyl-containing residue. nih.gov
Once the carbonyl-functionalized biomolecule is prepared, it can be incubated with this compound. The reaction, often catalyzed by aniline (B41778) derivatives at a slightly acidic to neutral pH, results in the covalent attachment of the this compound moiety to the biomolecule via an oxime bond. acs.org The methoxy (B1213986) and ethyl ester groups of the probe can serve various purposes, such as enhancing solubility or acting as spectroscopic reporters.
| Biomolecule Class | Method of Carbonyl Introduction | Resulting Linkage | Potential Application of Modification |
|---|---|---|---|
| Proteins | Site-directed mutagenesis to introduce a specific amino acid followed by chemical modification. | Oxime | Probing protein-protein interactions. |
| Glycans | Enzymatic oxidation of a terminal sugar residue. | Oxime | Tracking glycan trafficking and metabolism. |
| Nucleic Acids | Incorporation of a modified nucleotide containing an aldehyde. | Oxime | Studying DNA-protein interactions. |
| Lipids | Chemical synthesis of a lipid analog with a ketone group. | Oxime | Investigating lipid signaling pathways. |
Exploration of Compound Interactions within Biological Systems
Once a biomolecule is tagged with this compound, it can be used to explore its interactions within a biological system. The attached probe can serve multiple functions in these investigations. For instance, the ethyl and methoxy groups can act as subtle steric and electronic probes to map the binding pocket of a receptor or the active site of an enzyme.
Furthermore, the introduction of this small molecule can alter the physicochemical properties of the biomolecule, such as its hydrophobicity or conformational dynamics. By observing the functional consequences of these alterations, researchers can gain insights into the structure-activity relationships of the biomolecule. For example, if the modification of a specific site on a protein with this compound disrupts its interaction with a binding partner, it suggests that this site is part of the interaction interface.
A variety of analytical techniques can be employed to study the interactions of the modified biomolecule. High-resolution mass spectrometry can confirm the precise location of the modification. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor changes in the chemical environment of the probe's ethyl and methoxy groups upon binding to another molecule, providing information about the proximity and nature of the interaction.
| Analytical Technique | Information Gained | Example Application |
|---|---|---|
| Mass Spectrometry | Confirmation of modification and identification of the modified site. | Verifying the site-specific labeling of a protein. |
| NMR Spectroscopy | Structural and dynamic information about the interaction interface. | Mapping the binding site of a small molecule on a labeled protein. |
| X-ray Crystallography | High-resolution structural details of the modified biomolecule in complex with its binding partner. | Visualizing how the probe influences the interaction at the atomic level. |
| Surface Plasmon Resonance (SPR) | Quantitative analysis of binding affinity and kinetics. | Measuring the change in binding affinity of an antibody after modification. |
Theoretical and Computational Chemistry Approaches
Quantum Chemical Calculations of Reactivity and Selectivity Profiles
Quantum chemical calculations are instrumental in understanding the intrinsic electronic properties of a molecule, which in turn govern its reactivity and selectivity. For a molecule like Ethyl 2-(aminooxy)-3-methoxypropanoate, density functional theory (DFT) would be a common method of choice, offering a good balance between accuracy and computational cost.
A typical study would involve geometry optimization of the molecule to find its most stable three-dimensional structure. From this optimized geometry, a variety of electronic properties can be calculated to create a reactivity and selectivity profile.
Key calculated parameters would include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting how the molecule will interact with other chemical species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The distribution of these orbitals on the molecule highlights the most probable sites for electrophilic and nucleophilic attack.
Electrostatic Potential (ESP) Map: An ESP map illustrates the charge distribution within the molecule. Regions of negative potential (typically colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic structure of the molecule. It can reveal important information about hyperconjugative interactions and the delocalization of electron density, which can influence the molecule's stability and reactivity.
Calculation of Reaction Pathways: To understand the selectivity of potential reactions, computational chemists can model the transition states and calculate the activation energies for different possible reaction pathways. This allows for the prediction of the most likely products under various conditions.
While specific data for this compound is not available, a hypothetical data table for its calculated electronic properties might look as follows. It is important to reiterate that the values presented here are for illustrative purposes only and are not the result of actual calculations.
Hypothetical Calculated Electronic Properties of this compound
| Property | Value | Description |
|---|---|---|
| HOMO Energy | -8.5 eV | Indicates the energy of the highest occupied molecular orbital, related to the ionization potential. A higher value suggests greater ease of electron donation. |
| LUMO Energy | 1.2 eV | Indicates the energy of the lowest unoccupied molecular orbital, related to the electron affinity. A lower value suggests a greater propensity to accept electrons. |
| HOMO-LUMO Gap | 9.7 eV | The energy difference between the HOMO and LUMO, which is an indicator of the molecule's chemical reactivity. A larger gap suggests higher stability. |
Molecular Dynamics Simulations for Conformational Analysis and Interaction Studies
Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. For this compound, MD simulations would provide valuable insights into its conformational flexibility and how it interacts with its environment, such as a solvent or a biological receptor.
An MD simulation begins with a starting structure of the molecule, often the geometry-optimized structure from quantum chemical calculations. The molecule is then placed in a simulated environment (e.g., a box of water molecules), and the forces on each atom are calculated using a force field. Newton's equations of motion are then used to simulate the movement of the atoms over a period of time, typically nanoseconds to microseconds.
Key insights from MD simulations would include:
Conformational Analysis: By analyzing the trajectory of the simulation, researchers can identify the most stable conformations of the molecule and the energy barriers between them. This is particularly important for flexible molecules like this compound, as its shape can significantly influence its properties and reactivity.
Solvent Effects: MD simulations can explicitly model the interactions between the solute and solvent molecules. This allows for the calculation of properties such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a particular atom in the solute. This information is crucial for understanding how the solvent influences the molecule's structure and reactivity.
Interaction Studies: If the molecule is intended to interact with a specific target, such as a protein, MD simulations can be used to model the binding process. This can help to identify the key interactions that stabilize the complex and to predict the binding affinity.
A hypothetical data table summarizing the results of a conformational analysis from an MD simulation is presented below for illustrative purposes.
Hypothetical Conformational Analysis of this compound from MD Simulation
| Dihedral Angle | Most Populated Angle (°) | Energy Barrier (kcal/mol) | Description |
|---|---|---|---|
| C-C-O-N | 180 (anti) | 2.5 | Describes the rotation around the central carbon-carbon bond, with the anti-conformation being the most stable. |
| C-O-C-C (ester) | 175 (trans) | 1.8 | Describes the planarity of the ester group, with the trans conformation being strongly preferred. |
Future Perspectives and Emerging Research Avenues
Development of Novel Aminooxy-Functionalized Scaffolds with Enhanced Reactivity
The aminooxy group is a powerful tool in chemical synthesis due to its enhanced nucleophilicity compared to a standard amine, a phenomenon known as the alpha effect. This property allows for highly efficient and selective reactions with aldehydes and ketones to form stable oxime linkages. This type of reaction is a cornerstone of "click chemistry," valued for its high yields and specificity. nih.govacs.org
Future research could focus on utilizing Ethyl 2-(aminooxy)-3-methoxypropanoate as a foundational scaffold to build more complex molecules. The presence of the ethyl ester and methoxy (B1213986) groups can influence the solubility, stability, and conformational properties of the resulting scaffolds.
Potential Research Directions:
Synthesis of Bifunctional and Multifunctional Scaffolds: The ethyl ester group can be hydrolyzed to a carboxylic acid or reduced to an alcohol, providing additional points for chemical modification. This would allow for the creation of trifunctional scaffolds from this single precursor.
Modulation of Reactivity: The electron-withdrawing nature of the adjacent ester and the electron-donating effect of the methoxy group could subtly modulate the reactivity of the aminooxy group. Systematic studies could quantify these effects to fine-tune the reactivity of scaffolds for specific applications.
Stereoselective Synthesis: The chiral center at the second carbon position offers the potential for developing stereochemically pure scaffolds, which is crucial in pharmaceutical and biological applications.
Integration into Advanced Materials Science for Functional Polymers and Bioconjugates
The chemoselective nature of the aminooxy-carbonyl ligation makes it an ideal method for the synthesis of advanced materials, including functional polymers and bioconjugates. acs.orgnih.gov this compound could serve as a key monomer or functionalizing agent in these applications.
Applications in Functional Polymers:
Polymer Backbone Modification: The compound could be incorporated into polymer chains, either as a monomer in polymerization reactions or through post-polymerization modification. The pendant aminooxy groups would then be available for further functionalization, allowing for the creation of polymers with tailored properties.
Hydrogel Formation: The ability to form stable oxime crosslinks makes aminooxy-functionalized molecules excellent candidates for the formation of hydrogels with tunable mechanical and chemical properties. These hydrogels could find applications in drug delivery and tissue engineering.
Applications in Bioconjugation:
Protein and Peptide Modification: The aminooxy group can be used to attach this molecule to proteins or peptides that have been modified to contain an aldehyde or ketone group. figshare.com This is a widely used strategy for creating protein-drug conjugates and other bioconjugates.
Oligonucleotide Labeling: Aminooxy-functionalized molecules are used to label oligonucleotides for diagnostic and therapeutic applications. nih.gov
High-Throughput Synthesis and Screening Applications in Chemical Discovery
High-throughput synthesis (HTS) is a powerful strategy for rapidly generating large libraries of compounds for screening in drug discovery and materials science. rsc.org The robust and selective nature of the oximation reaction makes it well-suited for HTS platforms.
Potential for High-Throughput Synthesis:
Combinatorial Library Synthesis: this compound could be used as a core scaffold in the combinatorial synthesis of compound libraries. By reacting it with a diverse set of aldehydes and ketones, a large number of unique molecules can be generated efficiently.
Automated Synthesis Platforms: The reliability of the aminooxy ligation allows for its integration into automated synthesis platforms, further accelerating the discovery process.
Screening Applications:
Drug Discovery: Libraries of compounds derived from this compound could be screened against various biological targets to identify new drug leads.
Materials Discovery: High-throughput screening of polymers and materials functionalized with this compound could lead to the discovery of new materials with desirable properties, such as enhanced biocompatibility or specific catalytic activity.
Illustrative Table of Potential Research Targets:
| Research Area | Potential Application of this compound | Key Advantages |
| Medicinal Chemistry | Core scaffold for novel small molecule inhibitors. | Access to diverse chemical space through combinatorial synthesis. |
| Polymer Chemistry | Functional monomer for stimuli-responsive polymers. | Tunable properties based on oxime linkage chemistry. |
| Bioconjugation | Linker for antibody-drug conjugates. | High selectivity and stability of the resulting conjugate. |
| Materials Science | Cross-linker for biocompatible hydrogels. | Control over mechanical properties and degradation. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
